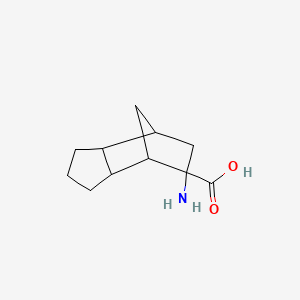![molecular formula C19H15BN2O2 B591693 (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid CAS No. 952514-79-3](/img/structure/B591693.png)
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
Descripción general
Descripción
“(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C19H15N2O2B and a molecular weight of 314.15 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid”, can be achieved through various methods. One such method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . Another method involves reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .Molecular Structure Analysis
The molecular structure of “(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid” is characterized by the presence of a phenyl benzimidazole moiety, which is combined with a phosphine oxide core or a triazine ring core .Aplicaciones Científicas De Investigación
Synthesis of Imidazole Derivatives
Imidazole derivatives are significant in medicinal chemistry due to their presence in many biologically active molecules. The benzimidazole moiety of the compound can be utilized to synthesize various imidazole derivatives that exhibit a wide range of biological activities, such as antibacterial, antifungal, and antiviral properties . These derivatives are synthesized through reactions involving the boronic acid group, which can form stable complexes with catalysts or substrates, facilitating the creation of new pharmacologically active compounds.
Photovoltaic Interlayers in Solar Cells
The compound has been used in the synthesis of materials like tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO), which are introduced into n-type interlayers in planar perovskite solar cells . These materials improve charge extraction and stability, enhancing the overall efficiency of solar cells. The phenyl benzimidazole combined with a phosphine oxide core contributes to the passivation of defects and flattening of surface morphology, which is crucial for efficient electron transport.
Elastase Inhibition and Free Radical Scavenging
Research has indicated the potential of benzimidazole derivatives in inhibiting elastase, an enzyme involved in various inflammatory processes . Additionally, these compounds have shown free radical scavenging activity, which is important in protecting cells from oxidative stress. The boronic acid moiety can be used to attach these benzimidazole compounds to other molecules or surfaces, enhancing their bioavailability and efficacy.
DNA Binding Agents
Benzimidazole derivatives have been studied for their ability to bind to DNA, which can be useful in the development of new therapeutic agents . The interaction with DNA can lead to applications in gene therapy, where these compounds can be used to regulate gene expression or as carriers for gene delivery.
Antitumor Activity
The compound’s derivatives have been evaluated for their antitumor potential against different cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer) cells . The boronic acid group allows for the creation of conjugates with other anticancer agents, potentially leading to more targeted and effective cancer treatments.
Development of New Drugs for Infectious Diseases
Given the broad range of chemical and biological properties of imidazole and its derivatives, there is significant interest in developing new drugs to treat infectious diseases . The compound can serve as a precursor for the synthesis of drugs with improved efficacy against drug-resistant strains of bacteria and other pathogens.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Propiedades
IUPAC Name |
[4-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSIVXAPTBHFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693030 | |
| Record name | [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid | |
CAS RN |
952514-79-3 | |
| Record name | [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

